5-Methyl-4-(4-pyridyl)pyrimidin-2-amine
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Overview
Description
5-Methyl-4-(4-pyridyl)pyrimidin-2-amine is a heterocyclic compound that contains both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-5-methylpyrimidine with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4-pyridyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-4-(4-pyridyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Pyridyl)pyrimidin-2-amine
- 5-Methyl-2-(4-pyridyl)pyrimidine
- 4-(4-Pyridyl)-5-methylpyrimidine
Uniqueness
5-Methyl-4-(4-pyridyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridyl groups on the pyrimidine ring enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C10H10N4 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-4-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C10H10N4/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
USVSSALFFDLXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=NC=C2)N |
Origin of Product |
United States |
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